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Compound of Interest

Compound Name: tert-Butyl bromoacetate

Cat. No.: B143388

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for tert-butyl bromoacetate (CAS No. 5292-43-3), a crucial reagent in organic synthesis and
drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for
compound identification, reaction monitoring, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tert-butyl
bromoacetate. The proton (*H) and carbon-13 (33C) NMR spectra provide distinct signals
corresponding to the different chemical environments of the nuclei within the molecule.

1H NMR Data

The 'H NMR spectrum of tert-butyl bromoacetate is characterized by two distinct singlets,
corresponding to the nine equivalent protons of the tert-butyl group and the two protons of the
methylene group adjacent to the bromine atom.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.75 Singlet 2H Br-CH2-C=0
1.49 Singlet 9H -C(CHs)3

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (6) ppm

Assignment

166.0 C=0 (Ester Carbonyl)

82.5 -C(CHBs)s3 (Quaternary Carbon)
28.0 -C(CHs)s (tert-Butyl Carbons)
26.5 Br-CH2-C=0 (Methylene Carbon)

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in tert-butyl
bromoacetate. The spectrum is dominated by a strong absorption band corresponding to the

carbonyl group of the ester.

Frequency (cm™?)

Intensity

Assignment

~2980 Medium-Strong C-H stretch (alkane)
1740 Strong C=0 stretch (ester)
~1370 Medium C-H bend (tert-butyl)
~1230 Strong C-O stretch (ester)
~1150 Strong C-O stretch (ester)
~680 Medium-Strong C-Br stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of tert-butyl bromoacetate. Under electron impact (El) ionization, the molecule undergoes
characteristic fragmentation.

m/z Relative Intensity Assignment

[M]* (Molecular ion with 7°Br/

194/196 Low o181 isotopes)

179/181 Low [M - CHs]*

121/123 Medium [BrCH2CQO]*

57 High [C(CHs)s]* (tert-Butyl cation)
41 Medium [CsHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

o A solution of tert-butyl bromoacetate is prepared by dissolving approximately 10-20 mg of
the compound in about 0.6-0.7 mL of deuterated chloroform (CDCIs).

e The solution is transferred to a 5 mm NMR tube.
Instrument Parameters (*H NMR):

e Spectrometer: 300 MHz or higher field NMR spectrometer
e Solvent: CDCIs

o Reference: Tetramethylsilane (TMS) at O ppm
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e Acquisition: Standard proton pulse program

Instrument Parameters (33C NMR):

Spectrometer: 75 MHz or higher field NMR spectrometer

Solvent: CDCl3

Reference: CDCIs solvent peak at 77.16 ppm

Acquisition: Proton-decoupled carbon pulse program

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Asingle drop of neat tert-butyl bromoacetate is placed on the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

o Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.
Instrument Parameters:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

o Technique: Transmission (neat film) or Attenuated Total Reflectance (ATR)

o Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio
spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o A small amount of the sample is introduced into the mass spectrometer, typically via a direct
insertion probe or gas chromatography (GC) inlet.

o The sample is vaporized and then ionized using Electron Impact (El) at a standard energy of
70 eV.
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Instrument Parameters:
¢ Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
¢ Detection: Positive ion mode

« Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range, for
example, from 35 to 250 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like tert-butyl bromoacetate.

Sample Preparation
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Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl bromoacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143388#tert-butyl-bromoacetate-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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